N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, a hydroxyethyl group, and a pyrrolidinone moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde, ethylene oxide, and succinic anhydride.
Step 1 Formation of Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol.
Step 2 Acylation: The intermediate is then acylated using succinic anhydride in the presence of a catalyst like pyridine to yield the final product, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and protein binding.
Cellular Imaging: Fluorescent derivatives can be used for imaging cellular components.
Medicine
Drug Development: Potential precursor for pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl group can form covalent bonds with active sites. The pyrrolidinone moiety enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18(2)12-5-3-11(4-6-12)13(20)9-17-14(21)10-19-15(22)7-8-16(19)23/h3-6,13,20H,7-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIARHXSAJSDYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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